Dihydroxialumini carbonate

Description

Dihydroxialumini sodium carbonate (chemical formula: (HO)₂Al(CO₃)Na·nH₂O), also known as carbaldrate, is an aluminium-based antacid used to neutralize gastric acid and alleviate symptoms of gastroesophageal reflux disease (GERD) and peptic ulcers . It belongs to the Anatomical Therapeutic Chemical (ATC) classification A02AB04, categorizing it under "Aluminium compounds" in the "Drugs for Acid-Related Disorders" group . The compound works by reacting with hydrochloric acid (HCl) in the stomach, forming aluminium chloride, water, and carbon dioxide, thereby raising gastric pH .

It is available over-the-counter (OTC) and is generally well-tolerated, though side effects like constipation and aluminium accumulation have been reported .

Properties

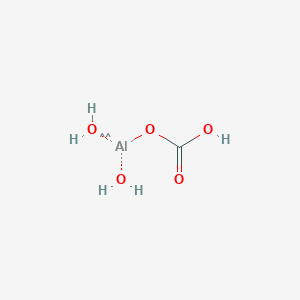

Molecular Formula |

CH5AlO5 |

|---|---|

Molecular Weight |

124.03 g/mol |

InChI |

InChI=1S/CH2O3.Al.2H2O/c2-1(3)4;;;/h(H2,2,3,4);;2*1H2/q;+1;;/p-1 |

InChI Key |

LPTGZQGPTTYGSS-UHFFFAOYSA-M |

Canonical SMILES |

C(=O)(O)O[Al].O.O |

Origin of Product |

United States |

Preparation Methods

Dihydroxialumini carbonate is prepared by reacting an aluminum salt with excess sodium carbonate in the presence of sodium hydroxide at a pH range of 7.2 to 10.5 . The reaction conditions are carefully controlled to ensure the formation of the desired product. Industrial production methods involve the use of high-purity reagents and precise control of reaction parameters to achieve consistent quality and yield .

Chemical Reactions Analysis

General Carbonate Reactions

Carbonates typically exhibit reactivity patterns influenced by their metal cations and environmental conditions. Key reactions include:

a. Thermal Decomposition

Most metal carbonates decompose upon heating, producing metal oxides, CO₂, and water:

For example, sodium bicarbonate decomposes thermally to form sodium carbonate, CO₂, and water .

b. Acidic Hydrolysis

Carbonates react vigorously with acids to produce CO₂ gas and water:

Sodium carbonate hydrolyzes in water to release hydroxide ions .

c. Redox Reactions

In high-pressure mantle conditions, carbonates (e.g., MgCO₃, CaCO₃) react with metals like Fe₃Si to form carbides, silicates, and oxides:

This involves carbon reduction from carbonate to carbide .

Aluminum Chemistry Insights

While no direct data exists for dihydroxialumini carbonate, aluminum compounds exhibit distinct reactivity:

a. Hydroxide Stability

Aluminum hydroxide (Al(OH)₃) is amphoteric, dissolving in both acids and bases. A similar behavior might be expected for aluminum-containing carbonates.

b. Thermal Decomposition

Aluminum oxide (Al₂O₃) forms when aluminum hydroxide is heated:

If this compound exists, analogous decomposition could yield Al₂O₃ and CO₂.

Organic Carbonate Reactions

While unrelated to aluminum, organic carbonates like dimethyl carbonate (DMC) undergo alkoxycarbonylation and alkylation via BAc2/BAl2 mechanisms . For example:

This reactivity stems from their ambident electrophilic nature.

Scientific Research Applications

Dihydroxialumini carbonate has a wide range of scientific research applications, including:

Mechanism of Action

The primary mechanism of action of dihydroxialumini carbonate is its ability to neutralize hydrochloric acid in the stomach. This neutralization reaction results in the formation of aluminum chloride and water, which helps to alleviate symptoms of heartburn and indigestion . The compound acts slowly in the stomach, providing a sustained antacid effect .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Antacid Compounds

Research Findings and Clinical Considerations

- This risk necessitates caution in patients with renal impairment .

- Efficacy vs. Calcium Carbonate : While calcium carbonate has superior acid-neutralizing capacity, its propensity for rebound acidity makes it less suitable for long-term management compared to aluminium-based agents .

- Combination Therapies : Magaldrate and hydrotalcite are preferred in clinical practice due to their balanced side-effect profiles and sustained efficacy .

Q & A

Q. How can this compound research inform broader studies on aluminum-based antacids or environmental remediation agents?

Q. What interdisciplinary approaches combine materials science and biochemistry to study this compound’s biocompatibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.